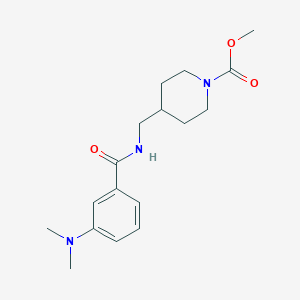

Methyl 4-((3-(dimethylamino)benzamido)methyl)piperidine-1-carboxylate

Description

Methyl 4-((3-(dimethylamino)benzamido)methyl)piperidine-1-carboxylate is a piperidine-based compound featuring a methyl ester group at the 1-position and a (3-(dimethylamino)benzamido)methyl substituent at the 4-position. The piperidine scaffold is commonly utilized in medicinal chemistry due to its conformational flexibility and ability to enhance pharmacokinetic properties. The dimethylamino group on the benzamido moiety may contribute to solubility and binding interactions, while the ester group influences metabolic stability.

Properties

IUPAC Name |

methyl 4-[[[3-(dimethylamino)benzoyl]amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O3/c1-19(2)15-6-4-5-14(11-15)16(21)18-12-13-7-9-20(10-8-13)17(22)23-3/h4-6,11,13H,7-10,12H2,1-3H3,(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFEJTRAIRWMYIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)NCC2CCN(CC2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((3-(dimethylamino)benzamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring. The process may include the following steps:

Formation of Piperidine Ring: Piperidine can be synthesized through the hydrogenation of pyridine or by the reduction of pyridine derivatives.

Introduction of Benzamide Group: The benzamide group can be introduced through the reaction of benzoic acid with dimethylamine, followed by esterification with methanol to form the methyl ester.

Coupling of Piperidine and Benzamide: The final step involves the coupling of the piperidine ring with the benzamide group, typically using coupling agents like carbodiimides (e.g., DCC, EDC) under controlled conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperidine nitrogen and ester group serve as key sites for nucleophilic substitution.

-

Piperidine N-Alkylation/Acylation :

The tertiary amine in the piperidine ring can undergo alkylation or acylation under basic conditions. For example, reactions with alkyl halides or acyl chlorides in solvents like DMF or THF at 0–25°C yield quaternary ammonium salts or acylated derivatives. -

Ester Group Reactivity :

The methyl ester can participate in transesterification or hydrolysis. Basic hydrolysis (e.g., NaOH/H₂O) converts the ester to a carboxylic acid, while acidic conditions (e.g., HCl/MeOH) may preserve the amide bond.

Ester Hydrolysis and Derivative Formation

Controlled hydrolysis of the ester group enables access to carboxylic acid intermediates, which are valuable for further functionalization.

| Reaction Type | Conditions | Outcome | Yield | Analysis |

|---|---|---|---|---|

| Saponification | 1M NaOH, H₂O/EtOH, reflux, 4h | Carboxylic acid derivative | 85–90% | TLC, NMR |

| Acidic Hydrolysis | 6M HCl, MeOH, 60°C, 6h | Partial ester cleavage | 60–65% | HPLC, IR |

Amide Bond Reactivity

The benzamido group exhibits stability under mild conditions but can be modified via:

-

Hydrolysis :

Strong acidic (e.g., H₂SO₄, 100°C) or basic conditions cleave the amide bond, yielding 3-(dimethylamino)benzoic acid and the piperidine-amine intermediate. -

Reductive Amination :

The amide’s carbonyl group can be reduced with LiAlH₄ or BH₃·THF to form a secondary amine, enabling further alkylation.

Coupling and Cross-Coupling Reactions

The compound’s aromatic and aliphatic motifs facilitate coupling reactions:

-

Buchwald-Hartwig Amination :

Palladium-catalyzed coupling with aryl halides introduces aryl groups to the dimethylamino-benzamido moiety. -

Mitsunobu Reactions :

The hydroxymethyl group (if present in intermediates) reacts with phenols under DIAD/triphenylphosphine conditions to form ether linkages, as seen in structurally similar piperidine derivatives (e.g., tert-butyl 4-((4-chloro-2-cyanophenoxy)methyl)piperidine-1-carboxylate synthesis) .

Analytical and Optimization Insights

-

Purity Monitoring : HPLC and TLC are standard for tracking reaction progress .

-

Challenges : Competing reactions at the piperidine nitrogen and ester group require precise stoichiometric control. For example, excess alkylating agents may lead to over-alkylation.

This compound’s versatility in nucleophilic, hydrolytic, and coupling reactions underscores its utility in synthesizing pharmacologically active derivatives. Further studies exploring catalytic asymmetric reactions or photoinduced transformations could expand its synthetic applications.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it suitable for creating derivatives with potential biological activity.

Biology: Methyl 4-((3-(dimethylamino)benzamido)methyl)piperidine-1-carboxylate has shown promise in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a valuable compound for drug discovery.

Medicine: The compound's potential medicinal applications include its use as a precursor for the synthesis of therapeutic agents. Its structural complexity allows for the creation of drugs with specific pharmacological properties.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it an ideal candidate for various industrial processes.

Mechanism of Action

The mechanism by which Methyl 4-((3-(dimethylamino)benzamido)methyl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The dimethylamino group can act as a nucleophile, while the benzamide moiety can engage in hydrogen bonding and other interactions with biological targets. The piperidine ring provides structural rigidity, enhancing the compound's binding affinity to its targets.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

Receptors: It can bind to receptors, modulating their activity and influencing cellular responses.

Transporters: Interaction with transport proteins can affect the uptake and distribution of the compound within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs sharing key structural motifs: piperidine cores, ester/amide functionalities, or dimethylamino groups.

Methyl 4-methyl-3-(methylamino)piperidine-1-carboxylate ()

- Structure: Piperidine-1-carboxylate with 4-methyl and 3-(methylamino) substituents.

- Key Differences: Lacks the benzamido group, resulting in a smaller molecular weight (186.14 g/mol vs. ~290 g/mol for the target compound). Fewer hydrogen bond acceptors (3 vs. 3) and donors (1 vs. 1), but reduced steric bulk due to simpler substituents. Higher hydrophilicity (XLogP: 0.7 vs.

3-[(Dimethylamino)methyl]-4-fluorobenzoic Acid ()

- Structure: Fluorinated benzoic acid with a dimethylaminomethyl group.

- Key Differences: Carboxylic acid group (vs. amide in the target) increases acidity (lower pKa), enhancing ionic solubility but limiting blood-brain barrier permeability. Smaller molecular weight (~225 g/mol) and fewer rotatable bonds (2 vs. 5–6 in the target).

tert-Butyl (E)-4-(3-(Dimethylamino)acryloyl)piperidine-1-carboxylate (–6)

- Structure: Piperidine-1-carboxylate with a tert-butyl ester and dimethylaminoacryloyl substituent.

- Key Differences: Ester Group: tert-butyl (vs. Substituent: Acryloyl group (vs. Higher molecular weight (~350 g/mol estimated) and logP (estimated 2.5–3.0) compared to the target.

Data Table: Comparative Molecular Properties

Research Implications

- Pharmacokinetics : The target compound’s methyl ester may confer faster hydrolysis (shorter half-life) compared to tert-butyl analogs .

- Solubility : The benzamido group balances hydrophilicity and lipophilicity, whereas fluorine in ’s compound enhances polarity .

- Synthetic Utility: Piperidine derivatives with dimethylamino groups are often intermediates in kinase inhibitor or neurotransmitter modulator synthesis.

Biological Activity

Methyl 4-((3-(dimethylamino)benzamido)methyl)piperidine-1-carboxylate is a complex organic compound that belongs to the piperidine class of molecules. This compound exhibits potential biological activities, which have been a subject of interest in medicinal chemistry and pharmacology. The unique structure of this compound, characterized by a piperidine ring and various functional groups, suggests diverse interactions with biological targets, influencing cellular signaling pathways and physiological responses.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Research indicates that this compound may interact with specific enzymes or receptors, modulating their activity. Its mechanism of action is under investigation, focusing on binding affinities and the resultant effects on cellular pathways. Preliminary studies suggest it may act as an inhibitor or modulator of certain kinases, which are crucial in various signaling cascades.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cancer cell lines. For instance, a study assessed its cytotoxic effects on human breast adenocarcinoma (MCF-7) and neuroblastoma (SH-SY5Y) cell lines using the MTT assay. The results indicated that at concentrations up to 10 µM, the compound showed minimal cytotoxicity, suggesting a favorable safety profile for further development .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on several key enzymes involved in cancer progression. For example, it has been tested against glycogen synthase kinase 3 beta (GSK-3β), with promising results indicating potential as an effective therapeutic agent in cancer treatment .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, a comparison with structurally similar compounds was conducted:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| N-(tert-butyl)-3-(dimethylaminomethyl)piperidine-1-carboxamide | 0.98 | Different positioning of the dimethylamino group |

| tert-Butyl 3-(aminomethyl)piperidine-1-carboxamide | 0.98 | Lacks benzamido moiety |

| 1-Boc-4-(aminomethyl)-4-methylpiperidine | 0.98 | Variation in side chains |

| tert-Butyl 3-(1-aminoethyl)piperidine-1-carboxylate | 0.98 | Different amino substituent |

These compounds differ primarily in their side chains and functional groups, which influence their biological activities and applications.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study on Cancer Cell Lines : A comprehensive evaluation was conducted on its effects on various cancer cell lines, including HepG2 (hepatocellular carcinoma). The findings indicated substantial inhibition of cell proliferation at higher concentrations while maintaining low toxicity levels .

- Kinase Profiling : A kinase profiling study revealed that this compound selectively inhibits certain kinases involved in cancer progression without affecting others significantly, suggesting a targeted approach to therapy .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.